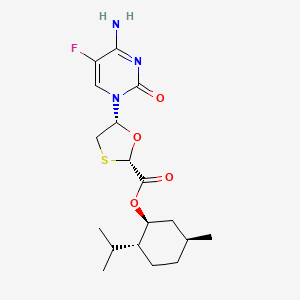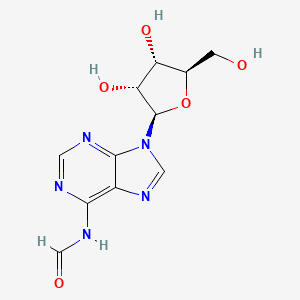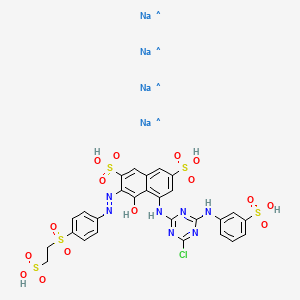![molecular formula C6H3BrIN3 B1145865 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-27-0](/img/structure/B1145865.png)
7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazolopyridine derivatives often involves the iodination of bromo-substituted precursors, followed by reactions with various derivatives through copper-catalyzed coupling reactions. For example, a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives were synthesized, starting with the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, producing intermediates that were further reacted with sulfonamide derivatives via copper-catalyzed coupling to yield the target compounds (Variya, Panchal, & Patel, 2019).
Molecular Structure Analysis
The molecular structure of related compounds shows a range of conformations and intermolecular interactions. For instance, in certain pyrazolopyridine derivatives, the reduced pyridine ring adopts conformations close to a screw-boat form, and molecules are linked by symmetry-related hydrogen bonds into dimers or chains of rings, demonstrating the versatile hydrogen bonding capabilities of these structures (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).
Chemical Reactions and Properties
Pyrazolopyridines undergo various chemical reactions, contributing to their utility in synthetic chemistry. Reactions include coupling with sulfonamide derivatives, oxidation, and formation of dimers through hydrogen bonding. These reactions are indicative of the reactivity of the pyrazolopyridine core and its potential for further functionalization (Variya, Panchal, & Patel, 2019).
Physical Properties Analysis
The physical properties of pyrazolopyridine derivatives, such as solubility and crystallinity, are influenced by their molecular structure. The presence of bromo and iodo substituents can affect these properties, making them suitable for various applications in material science and organic synthesis.
Chemical Properties Analysis
The chemical properties of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, such as its reactivity towards nucleophilic substitution, coupling reactions, and potential as a precursor for synthesizing complex molecules, make it a valuable compound in organic chemistry. The introduction of sulfonamide derivatives further exemplifies its versatility in forming compounds with antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).
Applications De Recherche Scientifique
Synthesis and Characterization in Chemistry
7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine has been utilized in the synthesis of novel chemical compounds. Variya, Panchal, and Patel (2019) demonstrated its use in the creation of sulfonamide derivatives with antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019). Additionally, Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) used a similar compound as a precursor for developing new polyheterocyclic ring systems, which have potential biomedical applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Medicinal Chemistry
In the field of medicinal chemistry, Chamakuri, Muppavarapu, and Yellu (2016) synthesized 7-azaindazole-chalcone derivatives from a related compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine, showing significant anti-inflammatory and analgesic activities (Chamakuri, Muppavarapu, & Yellu, 2016). Razmienė et al. (2021) explored the antiproliferative activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines in cancer research, revealing their potential in inducing cell death in cancer cell lines (Razmienė et al., 2021).
Biomedical Applications
Donaire-Arias et al. (2022) provided a comprehensive review of the biomedical applications of pyrazolo[3,4-b]pyridines, a group to which 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine belongs. This review highlights the diverse synthetic methods and the significant biomedical relevance of these compounds (Donaire-Arias et al., 2022).
Photoreactions and Spectroscopic Studies
Vetokhina et al. (2012) studied 2-(1H-pyrazol-5-yl)pyridines, which are closely related to 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, demonstrating their unique photoreactions and spectroscopic properties. This research provides insights into the photochemical behavior of these compounds (Vetokhina et al., 2012).
Synthetic Methodologies in Organic Chemistry
Shabashov and Daugulis (2005) developed a method for the palladium-catalyzed arylation of pyridines and pyrazoles, including compounds like 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. This method is significant for functionalizing both aliphatic and aromatic C-H bonds (Shabashov & Daugulis, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
7-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYQFKPEXZUFNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C=N1)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272023 |
Source


|
| Record name | 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
CAS RN |
1357946-27-0 |
Source


|
| Record name | 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






